molecular formula C19H21N3O3S B2673900 1-(5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone CAS No. 899724-46-0

1-(5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

Cat. No.: B2673900
CAS No.: 899724-46-0
M. Wt: 371.46
InChI Key: WXJWUDWCNIDSJK-UHFFFAOYSA-N
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Description

This compound is a thiophene-based analog . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The exploration of Pyrazoline Derivatives reveals significant interest in their synthesis and potential applications. Pyrazolines, including those related to the specified compound, have been synthesized through various methods, including the reaction of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, showcasing their versatility in organic synthesis. These compounds have shown potential in preclinical evaluation for their antidepressant activity, indicating their relevance in medicinal chemistry research (Mathew, Suresh, & Anbazhagan, 2014).

Material Science Applications

Research on Lanthanoid Chelates of pyrazolone derivatives underscores their utility in material science. The detailed study on 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (Hpmbp) and its complexes with lanthanoids illustrates their potential in electronic and luminescence applications. These compounds, characterized by their physicochemical properties, contribute to the understanding of electronic spectra and hypersensitivity phenomena, providing a basis for advanced material development (Roy & Nag, 1978).

Pharmacological Research

In the realm of Antibacterial and Antitumor Activities , novel derivatives incorporating the thiophene moiety have been synthesized, such as 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, demonstrating potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. These findings suggest a promising avenue for developing new therapeutic agents targeting cancer (Gomha, Edrees, & Altalbawy, 2016).

Additionally, the Synthesis and Characterization of Thiazolyl Pyrazole and Benzoxazole Derivatives have shown significant antibacterial properties, contributing to the search for new antimicrobial agents. These studies underline the chemical versatility and potential pharmacological applications of pyrazoline and thiophene derivatives in developing new antibacterial compounds (Landage, Thube, & Karale, 2019).

Mechanism of Action

The compound showed strong competitive inhibition activity against mushroom tyrosinase with IC 50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . The enzyme kinetics and docking results support that the compound highly interacts with tyrosinase residues in the tyrosinase active site and it can directly inhibit tyrosinase as a competitive inhibitor .

Future Directions

In a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, one compound reduced immobility time in both force swimming and tail suspension test respectively at 10 mg/kg dose level when compared to the standard Imipramine without influencing the baseline locomotion . This suggests that thiophene based pyrazolines having a carbothioamide tail unit in the N1 position may be therapeutically useful as potential antidepressant medications .

Properties

IUPAC Name

1-[3-(4-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-15-5-3-14(4-6-15)17-12-16(18-2-1-11-26-18)20-22(17)19(24)13-21-7-9-25-10-8-21/h1-6,11,17,23H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJWUDWCNIDSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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